Lipophilicity (LogP) Comparison with Regioisomer and Parent Scaffold
The compound exhibits a predicted ACD/LogP value of 3.21, which significantly differs from that of its regioisomer, N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide, and the parent scaffold, 3-(4-methoxyphenyl)propanamide (LogP ~1.5). This variation in lipophilicity is a primary driver of differential membrane permeability and non-specific binding in biological assays .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 3.21 |
| Comparator Or Baseline | Regioisomer (N-(4-acetylphenyl)-3-(4-methoxyphenyl)propanamide) - No direct data; Parent Scaffold (3-(4-methoxyphenyl)propanamide) - ~1.5 |
| Quantified Difference | Target LogP is ~1.7 units higher than parent scaffold. |
| Conditions | ACD/Labs Percepta Platform prediction (v14.00) |
Why This Matters
A LogP difference of over 1.5 units indicates profoundly different behavior in lipid bilayers and assay media, making the compound a distinct chemical probe for SAR studies where lipophilicity is a variable.
